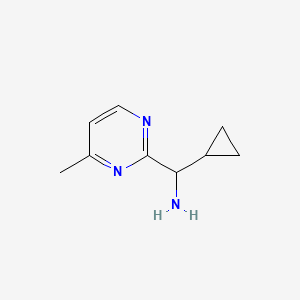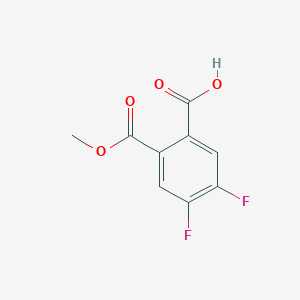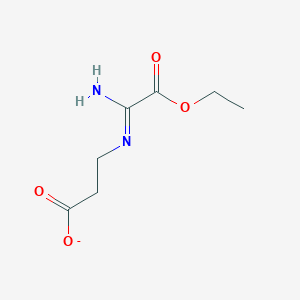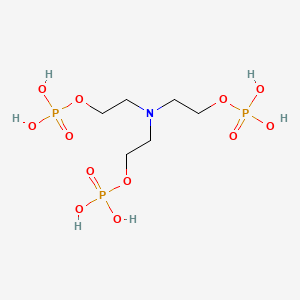
Triethanolamine tris(dihydrogen phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethanolamine tris(dihydrogen phosphate) is an organic compound with the molecular formula C6H18NO12P3. It is a derivative of triethanolamine, where each hydroxyl group is esterified with dihydrogen phosphate. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethanolamine tris(dihydrogen phosphate) can be synthesized by reacting triethanolamine with phosphoric acid or polyphosphoric acids. The reaction typically involves mixing triethanolamine with an excess of phosphoric acid under controlled temperature conditions to ensure complete esterification. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the process.
Industrial Production Methods
In industrial settings, the production of triethanolamine tris(dihydrogen phosphate) involves large-scale reactors where triethanolamine and phosphoric acid are combined in precise stoichiometric ratios. The mixture is then subjected to continuous stirring and heating to achieve the desired product. The final product is purified through filtration and crystallization processes to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Triethanolamine tris(dihydrogen phosphate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where the phosphate groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in these reactions, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with the reactions conducted in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Triethanolamine tris(dihydrogen phosphate) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and as a buffering agent in analytical chemistry.
Biology: The compound is employed in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: It is used in pharmaceutical formulations, particularly in topical applications due to its emulsifying properties.
Industry: The compound finds use as a corrosion inhibitor, surfactant, and wetting agent in metalworking fluids and oilfield applications.
Wirkmechanismus
The mechanism of action of triethanolamine tris(dihydrogen phosphate) involves its ability to interact with various molecular targets and pathways. In biochemical applications, it acts as a stabilizer by forming complexes with proteins and enzymes, thereby enhancing their stability and activity. In industrial applications, it functions as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethanolamine: A precursor to triethanolamine tris(dihydrogen phosphate), used primarily as a surfactant and emulsifier.
Diethanolamine: Similar to triethanolamine but with two hydroxyl groups, used in similar applications but with different properties.
Monoethanolamine: Contains a single hydroxyl group, used as a gas scrubbing agent and in the production of detergents.
Uniqueness
Triethanolamine tris(dihydrogen phosphate) is unique due to its multiple phosphate ester groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity, such as in biochemical assays and industrial formulations.
Eigenschaften
CAS-Nummer |
68140-45-4 |
|---|---|
Molekularformel |
C6H18NO12P3 |
Molekulargewicht |
389.13 g/mol |
IUPAC-Name |
2-[bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H18NO12P3/c8-20(9,10)17-4-1-7(2-5-18-21(11,12)13)3-6-19-22(14,15)16/h1-6H2,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16) |
InChI-Schlüssel |
UITHHINVTNPXDF-UHFFFAOYSA-N |
Kanonische SMILES |
C(COP(=O)(O)O)N(CCOP(=O)(O)O)CCOP(=O)(O)O |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Nitro-1H-benzo[d]imidazol-7-ol](/img/structure/B12833799.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B12833808.png)
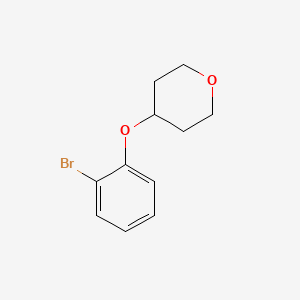
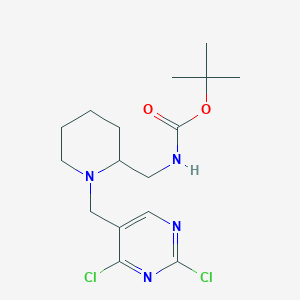

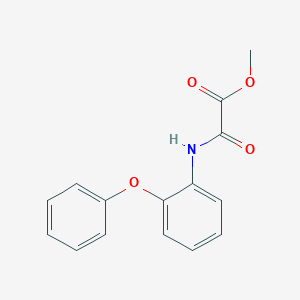

![5-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12833848.png)
![4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B12833852.png)
